
N-(1-methyl-2-phenylethyl)-N'-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-2-phenylethyl)-N'-phenylthiourea, also known as METU, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it an interesting subject for further investigation.
Mécanisme D'action
The mechanism of action of N-(1-methyl-2-phenylethyl)-N'-phenylthiourea is not fully understood, but it is believed to act as a competitive inhibitor of tyrosine kinase enzymes. This inhibition can lead to a variety of downstream effects, including the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune function. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-methyl-2-phenylethyl)-N'-phenylthiourea in lab experiments is its ability to selectively inhibit tyrosine kinase enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that this compound may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on N-(1-methyl-2-phenylethyl)-N'-phenylthiourea. One area of interest is the development of more selective tyrosine kinase inhibitors based on the structure of this compound. Additionally, further investigation into the potential anti-inflammatory properties of this compound could lead to the development of new treatments for inflammatory diseases. Finally, the potential use of this compound as a cancer treatment should be explored further, including studies on its efficacy in combination with other cancer treatments.
Méthodes De Synthèse
The synthesis of N-(1-methyl-2-phenylethyl)-N'-phenylthiourea can be achieved through a variety of methods, including the reaction of phenylisothiocyanate with 1-methyl-2-phenylethylamine. This reaction produces this compound as a white crystalline solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
N-(1-methyl-2-phenylethyl)-N'-phenylthiourea has been studied for its potential applications in a variety of scientific fields, including pharmacology, biochemistry, and toxicology. One area of interest is its potential as a tyrosine kinase inhibitor, which could be useful in the development of new cancer treatments.
Propriétés
IUPAC Name |
1-phenyl-3-(1-phenylpropan-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-13(12-14-8-4-2-5-9-14)17-16(19)18-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUMPXVZOAMMDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
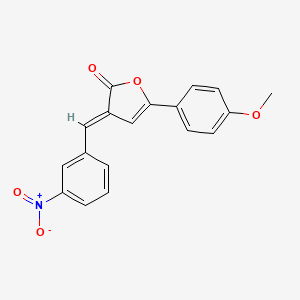
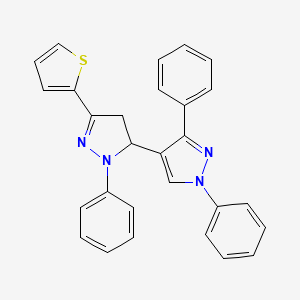
![3-[(4-phenyl-1-piperazinyl)sulfonyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5189899.png)
![4-[(3-bromobenzoyl)amino]butanoic acid](/img/structure/B5189903.png)
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B5189913.png)
![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-[(3-methyl-2-buten-1-yl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5189915.png)
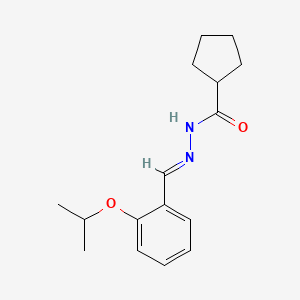
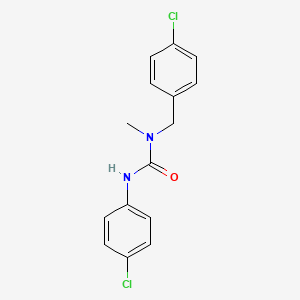
![4-{5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B5189934.png)
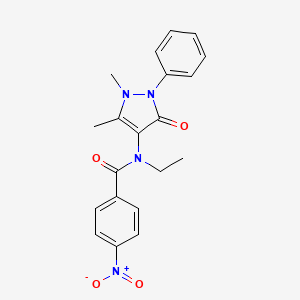
![5-methyl-2-(4-nitrophenyl)-4-{1-[(2-thienylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5189951.png)
![methyl 1-(4-fluorophenyl)-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5189953.png)
![4-[(6-methylpyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B5189957.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-isobutoxybenzamide](/img/structure/B5189976.png)
